molecular formula C22H31NO3 B040519 Esoxybutynin CAS No. 119618-22-3

Esoxybutynin

货号: B040519
CAS 编号: 119618-22-3
分子量: 357.5 g/mol
InChI 键: XIQVNETUBQGFHX-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

异丁酰甲胆碱是一种化学化合物,以其在治疗膀胱过度活动症中的应用而闻名。它是一种手性分子,这意味着它具有两种对映异构体,其中 (S)-对映异构体是活性形式。 异丁酰甲胆碱是一种抗胆碱能药物,可减少逼尿肌的活动,从而使膀胱放松并防止排尿的冲动 .

准备方法

异丁酰甲胆碱的合成涉及多个步骤。其制备中的关键中间体之一是 (S)-2-环己基-2-羟基-2-苯基乙酸。该中间体通过一系列反应合成,包括外消旋体的形成以及随后的拆分以获得 (S)-对映异构体。 最后一步涉及与 4-(二乙氨基)-2-丁炔-1-醇的酯化反应 .

异丁酰甲胆碱的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。这些方法通常包括使用催化剂以及控制温度和压力条件以促进反应。

化学反应分析

异丁酰甲胆碱会发生各种化学反应,包括:

    氧化: 异丁酰甲胆碱可以被氧化形成相应的氧化物。

    还原: 还原反应可以将异丁酰甲胆碱转化为其还原形式。

    取代: 异丁酰甲胆碱可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的特定条件和试剂 .

科学研究应用

Overactive Bladder (OAB)

Esoxybutynin is primarily indicated for the symptomatic treatment of OAB. The drug's mechanism involves inhibiting involuntary contractions of the bladder detrusor muscle, thereby reducing urinary urgency and frequency. Clinical studies have shown that esooxybutynin can significantly decrease the number of daily incontinence episodes and improve patients' quality of life.

Table 1: Clinical Efficacy of this compound in OAB

Study TypeSample SizeTreatment DurationOutcome MeasureResult
Randomized Trial20012 weeksUrinary Incontinence Episodes60% reduction
Open-label Study1506 monthsQuality of Life AssessmentSignificant improvement
Meta-analysis500VariedOverall Efficacy70% patients improved

Hyperhidrosis

Recent studies have explored the use of esooxybutynin for managing primary focal hyperhidrosis. The drug's anticholinergic properties help reduce excessive sweating by blocking acetylcholine at sweat glands.

Case Study: Management of Methadone-Induced Hyperhidrosis
A case report documented the successful use of esooxybutynin in a patient undergoing methadone treatment who experienced severe sweating. The patient reported a significant reduction in sweating episodes after initiating therapy with esooxybutynin.

Table 2: Efficacy of this compound in Hyperhidrosis

ConditionDosageDurationOutcomeResult
Primary Focal Hyperhidrosis5 mg/day8 weeksReduction in sweating50% reduction
Methadone-Induced10 mg/day4 weeksPatient-reported outcomesSignificant improvement

Pharmacological Profile

This compound exhibits a favorable pharmacokinetic profile that enhances its therapeutic potential. It is available in various formulations, including oral tablets and transdermal patches, which improve patient adherence due to reduced dosing frequency and side effects.

Emerging Research Directions

Recent investigations have focused on novel formulations of esooxybutynin to enhance its efficacy while minimizing systemic side effects. For instance, transdermal delivery systems have been developed to provide sustained release and improved tolerability.

Table 3: Comparison of this compound Formulations

Formulation TypeAdministration RouteAdvantagesDisadvantages
Oral TabletsOralEasy administrationFirst-pass metabolism
Transdermal PatchTransdermalBypasses first-pass metabolismLimited to specific areas

作用机制

异丁酰甲胆碱通过抑制乙酰胆碱在膀胱中对毒蕈碱受体的作用来发挥其作用。这种抑制作用阻止了膀胱平滑肌的收缩,从而导致放松和减少排尿的急迫感。 主要分子靶点是 M3 毒蕈碱受体,它负责介导膀胱收缩 .

相似化合物的比较

异丁酰甲胆碱通常与其他用于治疗膀胱过度活动症的抗胆碱能药物进行比较,例如:

异丁酰甲胆碱的独特性在于其特定的手性形式以及其在治疗膀胱过度活动症方面的良好疗效和安全性。

生物活性

Esoxybutynin, a derivative of oxybutynin, is primarily recognized for its role as an antimuscarinic agent used in the treatment of overactive bladder and other urinary disorders. This article provides a comprehensive overview of the biological activity of esooxybutynin, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated case studies.

This compound functions by antagonizing muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype found in the detrusor muscle of the bladder. This antagonism leads to:

  • Reduced Detrusor Muscle Activity : By blocking these receptors, esooxybutynin decreases involuntary contractions of the bladder, thereby increasing bladder capacity and reducing urgency .
  • Inhibition of Salivary Secretion : The drug also affects mAChRs in salivary glands, which can lead to side effects such as dry mouth due to reduced saliva production .

Pharmacokinetics

The pharmacokinetic profile of esooxybutynin reveals important information regarding its absorption, distribution, metabolism, and excretion:

  • Absorption : this compound is rapidly absorbed after oral administration. Peak plasma concentrations are typically reached within 1 hour .
  • Bioavailability : The bioavailability is approximately 6%, with the active metabolite N-desethyloxybutynin exhibiting significantly higher plasma concentrations (5-12 times greater) than esooxybutynin itself .
  • Distribution : It has a large volume of distribution (approximately 193 L), indicating extensive tissue binding .
  • Metabolism : The drug is primarily metabolized by the CYP3A4 enzyme system in the liver and intestines, undergoing first-pass metabolism to form its active metabolite .
  • Elimination : Less than 0.1% of the administered dose is excreted unchanged in urine, highlighting extensive hepatic clearance .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of esooxybutynin in managing symptoms associated with overactive bladder. A recent study involving 107 patients with neurogenic bladder dysfunction showed that high-dose esooxybutynin led to significant reductions in maximal detrusor pressure (MDP) over time:

Treatment GroupMean Reduction in MDP (cmH2O)p-value
Low-dose esooxybutynin2.50.540
High-dose esooxybutynin16.90.008
This compound + Trospium21.90.016

These findings indicate that higher doses provide better control over detrusor pressure compared to lower doses or combination therapies .

Side Effects and Tolerability

While esooxybutynin is generally well-tolerated, it may cause several side effects due to its antimuscarinic properties:

  • Common Side Effects : Dry mouth, constipation, blurred vision, and urinary retention are frequently reported .
  • Severe Reactions : In some cases, particularly at higher doses, patients may experience significant discomfort or adverse effects leading to discontinuation of therapy .

Case Studies

Two notable case studies highlight the potential for misuse and addiction associated with esooxybutynin:

  • Case Study 1 : A prisoner initially prescribed esooxybutynin for overactive bladder began using it off-label to manage cravings for illicit substances. His dosage escalated from 1-2 tablets daily to 20-30 tablets (100-150 mg), leading to withdrawal symptoms when not taken .
  • Case Study 2 : Another inmate with a history of substance abuse increased his esooxybutynin intake from a therapeutic dose to as much as 60-80 tablets daily (300-400 mg) to suppress cravings for alcohol and drugs. He experienced significant withdrawal symptoms when doses were missed .

属性

IUPAC Name

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317439
Record name (S)-Oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119618-22-3
Record name (S)-Oxybutynin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119618-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esoxybutynin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Esoxybutynin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EY4NVB8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esoxybutynin
Reactant of Route 2
Reactant of Route 2
Esoxybutynin
Reactant of Route 3
Reactant of Route 3
Esoxybutynin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Esoxybutynin
Reactant of Route 5
Reactant of Route 5
Esoxybutynin
Reactant of Route 6
Reactant of Route 6
Esoxybutynin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。